molecular formula C7H8Cl2N2 B14584970 4-(1,2-Dichloroethenyl)-1,3-dimethyl-1H-pyrazole CAS No. 61514-46-3

4-(1,2-Dichloroethenyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B14584970
CAS No.: 61514-46-3
M. Wt: 191.05 g/mol
InChI Key: OZYINAMGZVGODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2-Dichloroethenyl)-1,3-dimethyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 1,2-dichloroethenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dichloroethenyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dichloroethenyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloroethenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding ethyl derivative.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-(1,2-Dichloroethenyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,2-Dichloroethenyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The dichloroethenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazole ring may also interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloroethane: A related compound with similar chemical properties but different applications.

    1,2-Dichloroethylene: Exists as cis and trans isomers, used as solvents and intermediates in chemical synthesis.

Uniqueness

4-(1,2-Dichloroethenyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its combination of a pyrazole ring with a dichloroethenyl group makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61514-46-3

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

4-(1,2-dichloroethenyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C7H8Cl2N2/c1-5-6(7(9)3-8)4-11(2)10-5/h3-4H,1-2H3

InChI Key

OZYINAMGZVGODH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=CCl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.